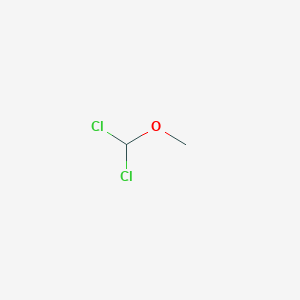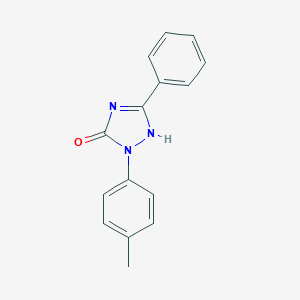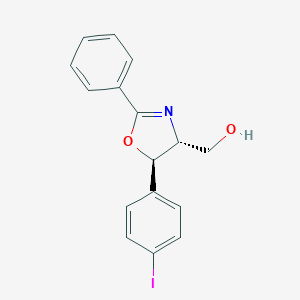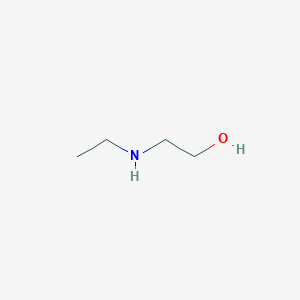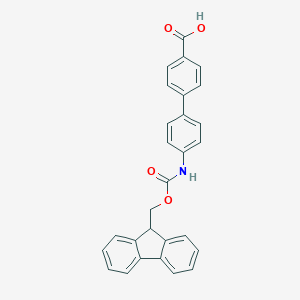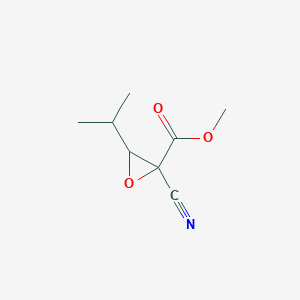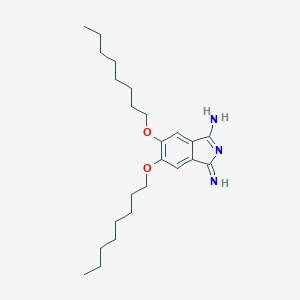
1,3-Diimino-5,6-bis(octyloxy)isoindoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoindoline derivatives, including 1,3-Diimino-5,6-bis(octyloxy)isoindoline, involves the reaction of organic CH acids with diiminoisoindoline (DII), leading to the formation of orange or red compounds that exhibit intense π → π* transitions in the UV-visible region. These compounds are crucial reagents for the synthesis of phthalocyanine and related macrocycles and chelates (Zatsikha et al., 2019).
Molecular Structure Analysis
Isoindoline derivatives' molecular structure significantly influences their chemical and physical properties. For instance, bis(isoindolinone) compounds can be synthesized through carbonylative cyclization and dimerization of phenylimine, demonstrating the versatility and reactivity of these molecules (Cao, Sun, & Li, 2008). The molecular structure, particularly the presence of substituents like octyloxy groups, can drastically alter the electronic and steric properties of these compounds.
Chemical Reactions and Properties
Isoindoline derivatives undergo a range of chemical reactions that highlight their reactivity and potential for synthesis of complex molecules. The reaction mechanisms and properties of these compounds are heavily influenced by their structural features. For example, the coordination chemistry of 1,3-bis(2‘-benzimidazolylimino)isoindoline with various metal ions demonstrates the ligand's ability to bind tightly due to the steric bulk of the benzimidazole arms, indicating the significance of molecular structure in determining chemical behavior (James, Goran, & Christopher, 2013).
Physical Properties Analysis
The physical properties of isoindoline derivatives, such as birefringence, are closely tied to their molecular structure. Studies have shown that the orientation and configuration of molecules significantly impact their birefringence values, demonstrating the direct relationship between molecular structure and physical properties (Wong, Ovens, & Leznoff, 2012).
Chemical Properties Analysis
The chemical properties of isoindoline derivatives, including their redox behavior and optical properties, are influenced by their molecular configuration. The electrochemistry and UV-visible transitions of these compounds, as investigated through cyclic voltammetry and density functional theory (DFT), reveal insights into their electronic structures and the influence of substituents on their chemical behavior (Zatsikha et al., 2019).
Applications De Recherche Scientifique
Organic, Inorganic, and Materials Chemistry : Isoindoline derivatives, such as 1,3-bis(2-pyridylimino)isoindolines (BPIs), are widely used in organic, inorganic, and materials chemistry. Their applications include enantioselective catalysis and materials science, particularly due to their chromophoric and fluorophoric properties (Sauer, Melen, Kruck, & Gade, 2014).
Catalysis : Isoindoline-based compounds have been shown to be effective catalysts. For instance, the bmpi (1,3-bis(6′-methyl-2′-pyridylimino)isoindoline) pincer Ru(II) hydride complex is known for catalyzing base-free, acceptorless, and chemoselective dehydrogenation of alcohol (Tseng, Kampf, & Szymczak, 2013).
Synthesis of Complex Molecules : Isoindoline complexes are crucial in the synthesis of complex molecules like phthalocyanine and related macrocycles. This is due to their ability to exhibit intense π-π* transitions in the UV-visible region, which is essential for the synthesis of these compounds (Zatsikha, Schrage, Meyer, Nemykin, & Ziegler, 2019).
Metal Complexes and Ligands : Isoindoline derivatives are used to create various metal complexes and ligands. For example, novel chelating 1,3-bis(2′-pyridylimino)isoindoline ligands have been synthesized and characterized, including those with solubility in aqueous media (Siegl, 1981).
Photophysical Properties : Studies on isoindoline derivatives like 1,3-bis(alkylimino)isoindolinates of rare earth metals have shown these compounds exhibit interesting photophysical properties, such as ligand-centered photoluminescence, which can be utilized in various applications (Maleev, Balashova, Fukin, Katkova, Lopatin, & Bochkarev, 2010).
Luminescence Studies : Isoindoline derivatives are also significant in luminescence studies. For example, Pt(L)Cl complexes with anionic tridentate 3-bis(2-pyridylimino)isoindoline derivatives show bright-orange to red room-temperature luminescence, which is important for various spectroscopic applications (Wen, Wu, Fan, Zhang, Chen, & Chen, 2010).
Safety And Hazards
1,3-Diimino-5,6-bis(octyloxy)isoindoline may cause respiratory irritation, serious eye irritation, and skin irritation. If inhaled, it’s advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Propriétés
IUPAC Name |
3-imino-5,6-dioctoxyisoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-3-5-7-9-11-13-15-28-21-17-19-20(24(26)27-23(19)25)18-22(21)29-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H3,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHMIIRKOOGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C(=NC2=N)N)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412860 | |
| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diimino-5,6-bis(octyloxy)isoindoline | |
CAS RN |
118156-18-6 | |
| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)



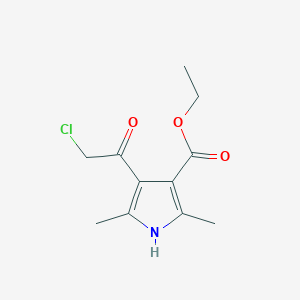
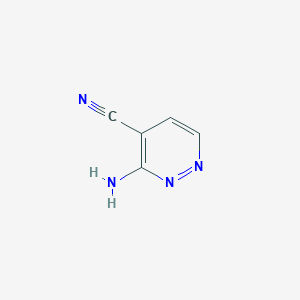
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
